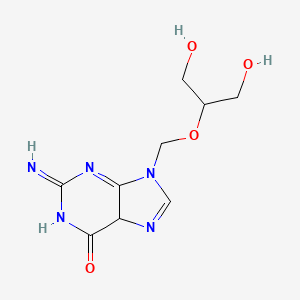
9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganciclovir is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. It is a synthetic analog of deoxyguanosine, which allows it to inhibit the replication of viral DNA. Ganciclovir is particularly effective against viruses in the herpes family, including CMV, which can cause severe infections in immunocompromised individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganciclovir can be synthesized through various methods. One common synthetic route involves the condensation of N-(6-carbonyl-6,9-dihydro-1H-purine-2-yl) acetamide with 2-hydroxy-1,3-diacetic acid propylene diester in the presence of chloroformyl chloride. The intermediate product is then hydrolyzed to obtain ganciclovir .
Another method involves the condensation of the 7-position isomer of ganciclovir with p-toluenesulfonic acid and a solvent, followed by hydrolysis and crystallization to yield pure ganciclovir .
Industrial Production Methods
Industrial production of ganciclovir typically involves large-scale synthesis using the aforementioned methods. The process is optimized to improve the utilization rate of raw materials, reduce costs, and minimize side reactions. The final product is often formulated for injection or oral administration .
Chemical Reactions Analysis
Types of Reactions
Ganciclovir undergoes various chemical reactions, including:
Oxidation: Ganciclovir can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in ganciclovir.
Substitution: Substitution reactions can occur at various positions on the ganciclovir molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving ganciclovir include chloroformyl chloride, p-toluenesulfonic acid, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various ganciclovir derivatives, which can have different antiviral properties and pharmacokinetic profiles .
Scientific Research Applications
Ganciclovir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with viral DNA.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Industry: Utilized in the development of antiviral drugs and formulations for various medical conditions
Mechanism of Action
Ganciclovir exerts its antiviral effects by inhibiting the replication of viral DNA. It is phosphorylated to its active triphosphate form by viral and cellular kinases. The active form, ganciclovir-5’-triphosphate, competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation. This selective inhibition of viral DNA polymerase over cellular DNA polymerases ensures its effectiveness against viruses while minimizing toxicity to host cells .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral drug used to treat herpes simplex virus infections. It is structurally similar to ganciclovir but has a different spectrum of activity.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Foscarnet: An antiviral agent used to treat CMV and herpes simplex virus infections.
Cidofovir: Another antiviral drug used to treat CMV infections.
Uniqueness of Ganciclovir
Ganciclovir’s uniqueness lies in its selective inhibition of viral DNA polymerase and its ability to accumulate in CMV-infected cells. This selective activity makes it highly effective against CMV and other herpesviruses, with a relatively low risk of toxicity to host cells .
Properties
Molecular Formula |
C9H13N5O4 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17) |
InChI Key |
FFKBGTIFSPKIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1COC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


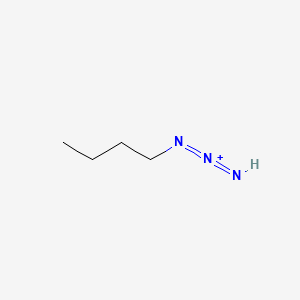
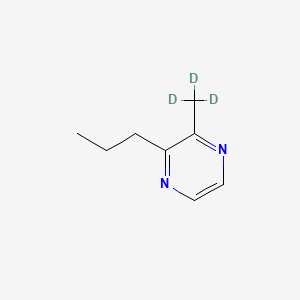
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
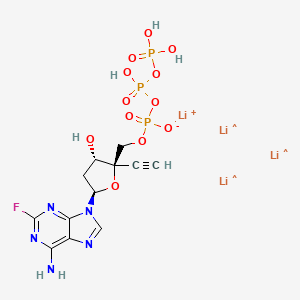
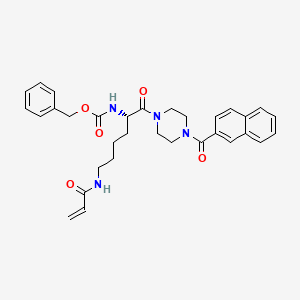
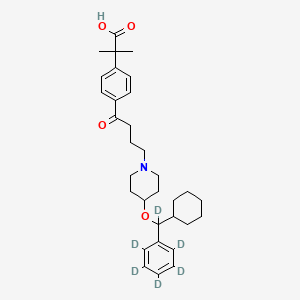
![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)
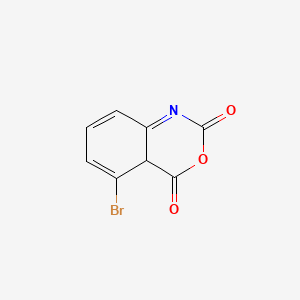

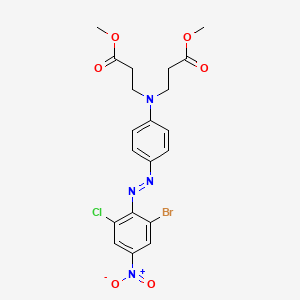
![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)
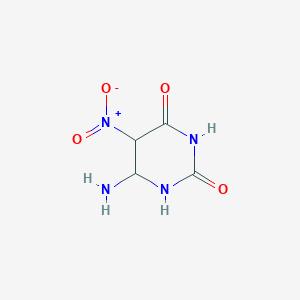
![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)
